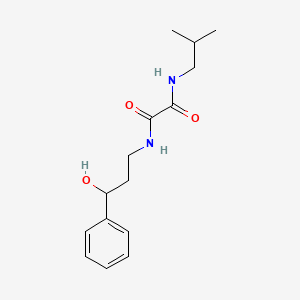
N1-(3-hydroxy-3-phenylpropyl)-N2-isobutyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(3-hydroxy-3-phenylpropyl)-N2-isobutyloxalamide” is a compound that contains an amide group, a phenyl group, and a hydroxy group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an isobutyloxalamide. The exact synthesis route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the phenyl and amide groups .Chemical Reactions Analysis
This compound could potentially participate in various chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The phenyl group could participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, which could affect the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación
Neurochemistry and Neurotoxicity Research
Research into the neurochemistry and neurotoxicity of compounds like 3,4-Methylenedioxymethamphetamine (MDMA) explores their effects on the nervous system, particularly focusing on serotonergic neurotoxicity. Such studies are critical for understanding the implications of compound exposure on neurological health and could be relevant for assessing related compounds' neuroactive potential or toxicity (D. Mckenna & Stephen J. Peroutka, 1990).
Chemistry and Biological Properties of Thioureas
Thioureas and their derivatives, including 1-(acyl/aroyl)-3-(substituted) thioureas, have been explored for their coordination chemistry and biological properties. This includes applications in ligand chemistry and potential therapeutic uses, underscoring the importance of structural analysis for medicinal chemistry applications (A. Saeed, U. Flörke, & M. Erben, 2014).
Radioprotective Drug Studies
Studies on compounds like WR-2721 (aminopropylaminoethylphosphorothioic acid) focus on their potential as radioprotective drugs, highlighting the importance of biophysical studies for optimizing clinical applications. Such research is crucial for developing therapies to protect normal tissues against radiation injury (J. Yuhas, 1982).
AKR1C3 Inhibitors
Research into AKR1C3 inhibitors, including various chemical classes, underlines the search for effective treatments for hormonal malignancies. The optimization of these inhibitors for clinical utility is a significant focus, demonstrating the application of chemical research in addressing specific health challenges (T. Penning, 2017).
Biomedical Applications of Polymers
The exploration of polymers like poly(N-isopropylacrylamide) for biomedical applications, such as drug delivery and tissue engineering, showcases the intersection of materials science and medicine. These studies aim to develop new materials with specific responses to biological environments, offering insights into how related chemical compounds might be utilized (Sonia Lanzalaco & E. Armelin, 2017).
Propiedades
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)10-17-15(20)14(19)16-9-8-13(18)12-6-4-3-5-7-12/h3-7,11,13,18H,8-10H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNZINJPPLYJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-3-phenylpropyl)-N2-isobutyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926151.png)
![6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2926152.png)
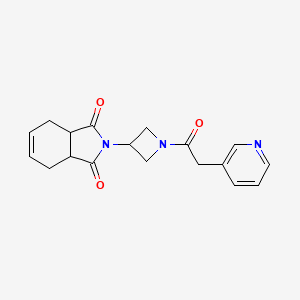
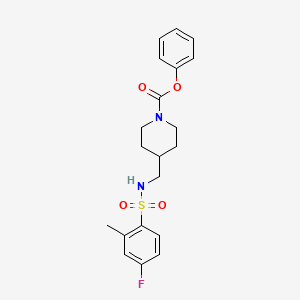
![3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2926156.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2926158.png)
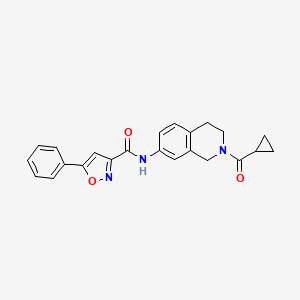
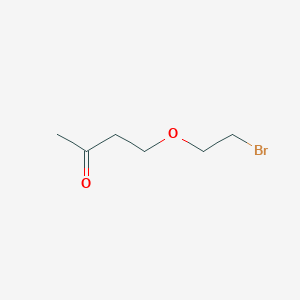
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2926167.png)
![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate](/img/structure/B2926168.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2926169.png)
![N-cyclopropyl-4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2926171.png)
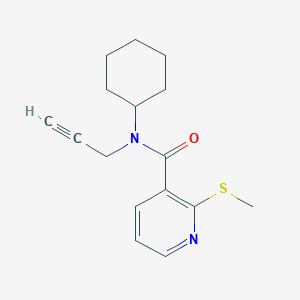
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2926173.png)